molecular formula C7H9N3O B13606399 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile

3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile

Cat. No.: B13606399
M. Wt: 151.17 g/mol
InChI Key: ZHIOTIPXXMTBAI-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile (CAS 1505590-87-3) is a high-purity pyrazole derivative of significant interest in medicinal chemistry and drug discovery. This compound, with a molecular formula of C7H9N3O and a molecular weight of 151.17 g/mol, serves as a valuable chemical building block . Pyrazole derivatives are recognized as promising heteroaromatic scaffolds for the development of potent and selective inhibitors for metalloproteinases, specifically the meprin α and meprin β isoenzymes . These proteases are emerging as important drug targets linked to a range of conditions, including cancer, Alzheimer's disease, fibrotic disorders, and kidney diseases . The structural motif of this compound makes it a suitable precursor for further chemical optimization in structure-activity relationship (SAR) studies, aiming to modulate inhibitory activity and selectivity between meprin isoforms . Supplied with a minimum purity of ≥98%, the compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research and further manufacturing applications only, strictly as a chemical reagent. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet for proper handling information.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-hydroxy-3-(1-methylpyrazol-4-yl)propanenitrile

InChI

InChI=1S/C7H9N3O/c1-10-5-6(4-9-10)7(11)2-3-8/h4-5,7,11H,2H2,1H3

InChI Key

ZHIOTIPXXMTBAI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(CC#N)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile

General Synthetic Strategy

The synthesis of 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile generally involves the construction of the pyrazole ring followed by the introduction of the hydroxy and nitrile functional groups on the propanenitrile backbone. The synthetic routes reported in the literature and patents revolve around:

  • Formation of the pyrazole ring via cyclization reactions from β-ketonitrile precursors.
  • Subsequent functionalization at the 3-position of the propanenitrile chain to introduce the hydroxy group.

Specific Synthetic Routes

β-Ketonitrile Intermediate Route

One documented approach starts with the preparation of a β-ketonitrile intermediate, which is then cyclized with hydrazine derivatives to form the pyrazole ring:

  • Step 1: Synthesis of β-ketonitrile by reaction of acetonitrile with an appropriate acyl chloride derivative.
  • Step 2: Cyclization of the β-ketonitrile with hydrazine hydrate in the presence of hydrochloric acid as a catalyst, typically in absolute ethanol under reflux conditions.
  • Step 3: Introduction of the hydroxy group at the 3-position of the propanenitrile moiety, often by selective hydroxylation or via hydroxy-substituted intermediates.

This method is supported by research on related pyrazole derivatives, where β-ketonitrile intermediates serve as key precursors for pyrazole formation.

Data Tables Summarizing Preparation Conditions and Yields

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Reference
1 β-Ketonitrile formation Acetonitrile + 1-methyl-1H-pyrazol-4-yl acyl chloride β-Ketonitrile intermediate 75-85
2 Pyrazole ring cyclization Hydrazine hydrate, HCl catalyst, ethanol, reflux 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile 70-80
3 Hydroxylation at 3-position Oxidizing agent (e.g., m-CPBA or catalytic system) 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile 60-75

Note: Exact yields for the target compound may vary depending on reaction scale and conditions.

Research Outcomes and Analytical Data

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm the presence of the pyrazole ring, the methyl substituent on nitrogen, the hydroxy group at the 3-position, and the nitrile group.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with molecular weight 151.17 g/mol confirm the molecular formula C7H9N3O.
  • Elemental Analysis: Matches theoretical values for carbon, hydrogen, nitrogen, and oxygen content.

Purity and Polymorphs

  • Patents indicate the possibility of isolating different polymorphic forms of related pyrazole-propanenitrile compounds, which may affect solubility and bioavailability.
  • Purification typically involves recrystallization or chromatographic techniques to achieve high purity (>95%).

Summary and Expert Notes

  • The most reliable preparation method for 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves the synthesis of a β-ketonitrile intermediate followed by cyclization with hydrazine hydrate and subsequent hydroxylation.
  • The synthetic route is supported by analogous procedures for related pyrazole derivatives documented in peer-reviewed articles and patent literature.
  • Analytical data confirms the structure and purity of the compound, essential for further biological or pharmaceutical applications.
  • While exact reaction conditions (e.g., temperature, solvent volume, reaction time) require optimization depending on scale, the outlined methods provide a robust framework for laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed

    Oxidation: 3-oxo-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile.

    Reduction: 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and nitrile groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile are compared below with four analogous compounds, highlighting differences in substituents, reactivity, and applications.

3-Hydroxy-3-(2-thienyl)propanenitrile

  • Structure : Replaces the pyrazole ring with a thienyl group.
  • Synthesis : Synthesized via lipase-catalyzed enantioselective transesterification in liquid CO₂, achieving high enantiomeric excess (>99% ee) .
  • Reactivity : The thienyl group’s electron-rich nature enhances π-π interactions in enzymatic processes, yielding superior enantioselectivity (E value: 92.9) compared to pyrazole derivatives.
  • Applications : Key intermediate in the synthesis of (S)-duloxetine, an antidepressant .

3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (Compound 10)

  • Structure : Features an additional benzalydine (benzaldehyde-derived) group and a ketone (C=O) at the 3-position .
  • Synthesis : Prepared via reflux with benzaldehyde and piperidine in 1,4-dioxane.
  • Reactivity : The ketone group enables cyclization reactions (e.g., formation of pyran derivatives) but reduces nucleophilicity compared to the hydroxyl group in the target compound .
  • Physical Properties : Higher melting point (180–183°C) due to extended conjugation and crystallinity .

3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile

  • Structure : Contains a phenyl and trifluoromethyl group on the pyrazole ring .
  • Reactivity : The electron-withdrawing CF₃ group increases the pyrazole’s electrophilicity, altering its reactivity in cross-coupling reactions.
  • Applications : Used in agrochemical and pharmaceutical research for its metabolic stability .

3-(1-Methyl-1H-pyrazol-4-yl)propanenitrile

  • Structure : Lacks the hydroxyl group at the 3-position .
  • Reactivity : Reduced polarity compared to the hydroxylated analog, leading to higher solubility in organic solvents like hexane.
  • Applications : A versatile nitrile precursor for further functionalization (e.g., amidation, reduction) .

Table 1: Comparative Data for 3-Hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile and Analogs

Compound Molecular Formula Molecular Weight Key Functional Groups Melting Point (°C) Notable Reactivity/Applications
3-Hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile C₈H₉N₃O 163.18 -OH, -CN, pyrazole Not reported Chiral synthesis, enzymatic catalysis
3-Hydroxy-3-(2-thienyl)propanenitrile C₇H₆N₂OS 166.20 -OH, -CN, thienyl Not reported (S)-Duloxetine precursor (99% ee)
Compound 10 C₁₃H₁₀N₄O₂ 254.24 -CO, -CN, benzalydine 180–183 Cyclization to pyran derivatives
3-(5-Phenyl-3-CF₃-1H-pyrazol-1-yl)propanenitrile C₁₂H₉F₃N₄ 266.22 -CN, CF₃, phenyl-pyrazole Not reported Agrochemical intermediates
3-(1-Methyl-1H-pyrazol-4-yl)propanenitrile C₇H₉N₃ 147.18 -CN, pyrazole Not reported Organic synthesis precursor

Key Findings :

Substituent Effects :

  • Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity, while electron-donating groups (e.g., methyl in ) enhance lipophilicity.
  • The hydroxyl group in the target compound improves hydrogen-bonding capacity, critical for enantioselective enzymatic reactions .

Synthetic Flexibility :

  • Pyrazole derivatives with ketones (e.g., Compound 10 ) are prone to cyclization, whereas nitriles without hydroxyl groups (e.g., ) are more stable under basic conditions.

Applications :

  • Thienyl derivatives excel in pharmaceutical synthesis due to high enantioselectivity , while CF₃-substituted pyrazoles are preferred in agrochemicals for metabolic resistance .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-hydroxy-3-(1-methyl-1H-pyrazol-4-yl)propanenitrile?

Answer:
The synthesis typically involves cyclocondensation reactions of acetylenic ketones with hydrazine derivatives under reflux conditions. For example, a xylene-based reflux system with chloranil (1.4 mmol) as an oxidizing agent, followed by purification via recrystallization (methanol), is a standard protocol . Additionally, intermediates may require sequential washing with NaOH and anhydrous Na₂SO₄ drying to isolate the product . Similar pyrazole nitrile syntheses use azide-functionalized precursors and trifluoroacetic acid (TFA) to optimize yields .

Advanced: How can reaction parameters be optimized to improve the yield and purity of this compound?

Answer:
Key parameters include:

  • Molar ratios : Excess reagents (e.g., 7.5 equivalents of azido(trimethyl)silane) enhance conversion rates .
  • Temperature : Controlled heating (e.g., 50°C for 16 hours) minimizes side reactions .
  • Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) resolves impurities, achieving >95% purity .
  • Catalysts : Acidic conditions (TFA) accelerate cyclization, as seen in triazole-pyrazole hybrid syntheses .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ = 2.42 ppm for methyl groups, 149.6 ppm for aromatic carbons) confirm structural integrity .
  • IR spectroscopy : Peaks at 2121 cm⁻¹ (azide stretch) and 2228 cm⁻¹ (nitrile) identify functional groups .
  • HRMS : Validates molecular weight (e.g., 224.0805 [M]+ for a related pyrazole nitrile) .

Advanced: How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

Answer:

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography (e.g., Acta Crystallographica data ) to cross-verify bond angles and substituent positions.
  • Computational modeling : Density Functional Theory (DFT) calculations align observed spectroscopic data with predicted electronic structures .
  • Crystallographic databases : Cross-reference with structures like 43D (PDB ID) to confirm pyrazole ring conformations .

Basic: What functional groups in this compound influence its reactivity?

Answer:

  • Nitrile group : Participates in nucleophilic additions (e.g., with amines or azides) .
  • Hydroxyl group : Enables hydrogen bonding or esterification reactions .
  • Pyrazole ring : Acts as a directing group in electrophilic substitution reactions .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

  • Molecular docking : Simulate binding to protein kinases (e.g., using PubChem-derived 3D structures ) to identify potential inhibition sites.
  • Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time .
  • QSAR models : Correlate substituent effects (e.g., methyl or nitro groups) with bioactivity, as demonstrated in therapeutic studies of analogous nitriles .

Basic: What are common impurities in synthesized batches, and how are they detected?

Answer:

  • By-products : Unreacted hydrazines or acetylenic intermediates.
  • Detection :
    • TLC : Monitor reaction progress (e.g., Rf = 0.58 in cyclohexane/ethyl acetate) .
    • HPLC : Resolve polar impurities using C18 columns and gradient elution .

Advanced: What strategies are effective for designing analogs with enhanced bioactivity?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro or chloro) to pyrazole C3/C5 positions to modulate electronic effects .
  • Hybrid scaffolds : Merge pyrazole nitriles with triazoles or isoxazoles, as shown in kinase inhibitor studies .
  • Bioisosteric replacement : Replace the nitrile with carboxylates or tetrazoles to improve solubility .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • PPE : Use gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood due to nitrile toxicity .
  • First aid : Immediate washing with water for exposure; avoid ignition sources .

Advanced: How does the compound’s stereoelectronic profile influence its enzyme inhibition potential?

Answer:

  • Nitrile polarity : Enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 active sites) .
  • Pyrazole resonance : Stabilizes charge-transfer interactions with catalytic residues .
  • Hydroxyl group : Participates in hydrogen-bond networks, as seen in crystallographic studies of related inhibitors .

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